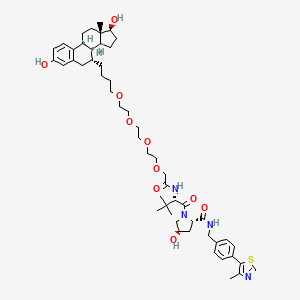

Protac-I

Description

Properties

Molecular Formula |

C52H74N4O10S |

|---|---|

Molecular Weight |

947.2 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[4-[(7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl]butoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C52H74N4O10S/c1-33-47(67-32-54-33)35-11-9-34(10-12-35)29-53-49(61)43-28-39(58)30-56(43)50(62)48(51(2,3)4)55-45(60)31-66-25-24-65-23-22-64-21-20-63-19-7-6-8-36-26-37-27-38(57)13-14-40(37)41-17-18-52(5)42(46(36)41)15-16-44(52)59/h9-14,27,32,36,39,41-44,46,48,57-59H,6-8,15-26,28-31H2,1-5H3,(H,53,61)(H,55,60)/t36-,39-,41-,42+,43+,44+,46-,48-,52+/m1/s1 |

InChI Key |

AMIXLHOERNJPME-NFKZCJKKSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCCC[C@@H]4CC5=C(C=CC(=C5)O)[C@@H]6[C@@H]4[C@@H]7CC[C@@H]([C@]7(CC6)C)O)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCCCC4CC5=C(C=CC(=C5)O)C6C4C7CCC(C7(CC6)C)O)O |

Origin of Product |

United States |

Molecular Mechanism of Protac Mediated Protein Degradation

The Ubiquitin-Proteasome System (UPS) as the Foundational Cellular Machinery

The Ubiquitin-Proteasome System is a critical pathway in eukaryotic cells responsible for the controlled degradation of the majority of intracellular proteins. This system plays vital roles in numerous cellular processes, including cell cycle regulation, immune responses, and gene expression. The process of ubiquitination, which marks proteins for degradation, involves a cascade of enzymatic reactions.

The initial step in the ubiquitination cascade is the activation of ubiquitin, a small regulatory protein. This activation is catalyzed by a ubiquitin-activating enzyme (E1). The E1 enzyme binds to ubiquitin in an ATP-dependent manner, hydrolyzing ATP and forming a high-energy thioester bond between the C-terminus of ubiquitin and an active-site cysteine residue on the E1. This step is obligatory for all subsequent ubiquitin conjugation reactions. E1 enzymes also play a role in selecting the correct ubiquitin for the pathway and coordinating its transfer to the appropriate downstream enzymes.

Following activation by E1, ubiquitin is transferred to a ubiquitin-conjugating enzyme (E2). The E2 enzyme forms a thioester bond with ubiquitin, receiving it from the E1. There are numerous E2 enzymes in humans, each potentially interacting with different E3 ligases and influencing the type of ubiquitin chain formed. E2 enzymes act as central components in the ubiquitin cascade, bridging the E1 and E3 enzymes and facilitating the transfer of activated ubiquitin.

E3 ubiquitin ligases are crucial for conferring substrate specificity to the ubiquitination process. An E3 ligase interacts with both the ubiquitin-loaded E2 enzyme and the target protein substrate. This interaction facilitates or directly catalyzes the transfer of ubiquitin from the E2 to a lysine (B10760008) residue on the target protein, forming an isopeptide bond. The human genome encodes a large number of putative E3 ligases, allowing for the specific ubiquitination of a diverse array of protein substrates. Substrate recognition by E3 ligases can be influenced by various factors, including specific motifs on the target protein and post-translational modifications.

While monoubiquitination and other types of ubiquitin linkages can serve non-proteolytic functions, the formation of polyubiquitin (B1169507) chains, particularly those linked through Lysine 48 (K48), typically serves as a signal for proteasomal degradation. E3 ligases can catalyze the formation of these polyubiquitin chains by repeatedly adding ubiquitin molecules to the substrate, with each new ubiquitin attached to a lysine residue of the previously conjugated ubiquitin. A polyubiquitin chain of a certain length, such as tetraubiquitin, is often considered a minimal signal for efficient proteasomal targeting.

Proteins marked with a polyubiquitin chain are recognized and targeted for degradation by the 26S proteasome. The 26S proteasome is a large, multi-subunit complex consisting of a 20S catalytic core and one or two 19S regulatory particles. The 19S regulatory particle is responsible for recognizing the polyubiquitin signal, unfolding the target protein, and translocating it into the 20S core. Within the 20S core, the protein is proteolytically degraded into smaller peptides. This degradation process is ATP-dependent. The ubiquitin molecules are typically removed by deubiquitinating enzymes (DUBs) before or during entry into the 20S core and are then recycled.

PROTAC-Induced Ternary Complex Formation

PROTACs exert their function by inducing the formation of a ternary complex involving the PROTAC molecule, the target protein (POI), and an E3 ubiquitin ligase. A PROTAC molecule is designed with two distinct binding moieties, or warheads, connected by a chemical linker. One warhead binds to the POI, while the other binds to a specific E3 ubiquitin ligase. By simultaneously binding to both the POI and the E3 ligase, the PROTAC brings these two proteins into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2 enzyme (recruited by the E3 ligase) to the POI, leading to its polyubiquitination. The formation and stability of this ternary complex are critical for efficient PROTAC-mediated ubiquitination and subsequent degradation of the target protein by the proteasome. The interaction within the ternary complex can involve not only the PROTAC binding to each protein but also potential de novo protein-protein interactions induced between the POI and the E3 ligase upon complex formation.

Table: Key Components of the Ubiquitin-Proteasome System and PROTAC Mechanism

| Component | Role in UPS | Relevance to PROTAC Mechanism | PubChem CID (if available) |

| Ubiquitin | Small protein tag for degradation and other cellular signals. | Covalently attached to the target protein via the UPS machinery recruited by the PROTAC. | 135620462 |

| Ubiquitin-Activating Enzyme (E1) | Activates ubiquitin in an ATP-dependent manner. | Initiates the ubiquitination cascade utilized by PROTACs. | - |

| Ubiquitin-Conjugating Enzyme (E2) | Receives activated ubiquitin from E1 and works with E3 to transfer it. | Transfers ubiquitin to the target protein within the PROTAC-induced ternary complex. | - |

| E3 Ubiquitin Ligase | Recruits E2, recognizes substrate, and catalyzes ubiquitin transfer. | Recruited by the PROTAC to ubiquitinate the target protein in the ternary complex. | - |

| Polyubiquitin Chain | Serves as a primary signal for proteasomal degradation. | Formed on the target protein after PROTAC-mediated ubiquitination. | - |

| 26S Proteasome | Degrades polyubiquitinated proteins into peptides. | The cellular machinery that degrades the ubiquitinated target protein. | - |

| PROTAC | Not a natural component of UPS. | Bifunctional molecule that brings POI and E3 ligase together to induce ubiquitination. | - (Specific CID for PROTAC-I not universally available/relevant for this general mechanism description) |

| Target Protein (POI) | Cellular protein regulated by UPS. | The specific protein intended for degradation by the PROTAC. | - |

| Ternary Complex | Not a natural complex in UPS without PROTAC. | The transient complex formed by PROTAC, POI, and E3 ligase, essential for PROTAC function. | - |

Note: PubChem CIDs for general enzyme classes (E1, E2, E3, Proteasome) are not applicable as they represent families of proteins. A CID for Ubiquitin is provided. A specific CID for "this compound" would refer to a particular chemical structure, which is not the focus of this general mechanistic article.

Detailed Research Findings (Integrated into text):

The UPS is a major pathway for selective intracellular protein degradation.

E1 enzymes activate ubiquitin via an ATP-dependent thioester linkage.

E2 enzymes receive ubiquitin from E1 and transfer it, sometimes directly to substrates, but often with E3 ligases.

E3 ligases provide substrate specificity by binding both E2 and the target protein.

K48-linked polyubiquitin chains are a common signal for proteasomal degradation.

The 26S proteasome recognizes, unfolds, and degrades polyubiquitinated proteins.

PROTACs induce proximity between a target protein and an E3 ligase, forming a ternary complex.

Ternary complex formation is crucial for PROTAC-mediated ubiquitination and degradation.

Interactive Data Tables: (Simulated structure as true interactivity is not possible in this format)

See the table above for a structured presentation of key components and their roles.

Simultaneous Engagement of Target Protein of Interest (POI) and E3 Ubiquitin Ligase

The primary function of a PROTAC is to act as a molecular bridge, simultaneously binding to the POI and a specific E3 ubiquitin ligase. nih.govcellgs.comwikipedia.orgresearchgate.netchemrxiv.orgnih.govcatapult.org.ukpromegaconnections.combmglabtech.compromegaconnections.com This co-engagement brings the two proteins into close spatial proximity, a critical step for initiating the degradation process. The PROTAC molecule achieves this by utilizing its two distinct binding ligands, one with affinity for the POI and the other for the E3 ligase. nih.govcellgs.compromegaconnections.compromegaconnections.com The linker connecting these two ligands is crucial in orienting the POI and E3 ligase correctly within the resulting complex. nih.govcellgs.comresearchgate.netnih.gov

Mechanistic Basis of POI Ubiquitination within the Ternary Complex

The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is the prerequisite for POI ubiquitination. portlandpress.comnih.govnih.govchemrxiv.orgnih.govpromegaconnections.combmglabtech.comelifesciences.orgnih.govnih.govbiorxiv.orgacs.org Within this complex, the E3 ligase, in conjunction with an E2 ubiquitin-conjugating enzyme, catalyzes the covalent attachment of ubiquitin molecules to lysine residues on the POI. wikipedia.orgcatapult.org.ukpromegaconnections.compromegaconnections.comelifesciences.org This process, known as ubiquitination, typically involves the formation of a polyubiquitin chain on the POI, which serves as a signal for recognition and degradation by the 26S proteasome. portlandpress.comnih.govwikipedia.orgfrontiersin.orgcatapult.org.ukpromegaconnections.com The efficiency of ubiquitin transfer is influenced by the precise orientation of the POI and E3 ligase within the ternary complex, ensuring that accessible lysine residues on the POI are presented to the catalytic site of the E2 enzyme. nih.govbiorxiv.orgacs.org

PROTAC Recycling Post-Degradation Event

A key advantage of PROTACs is their catalytic mode of action. portlandpress.comnih.govwikipedia.orgnih.govcatapult.org.uk Following the ubiquitination of the POI and its subsequent degradation by the proteasome, the PROTAC molecule is typically released from the complex. portlandpress.comwikipedia.orgnih.govcatapult.org.ukpromegaconnections.com This allows the recycled PROTAC to bind to another molecule of the target protein and a molecule of the E3 ligase, thereby initiating further rounds of ternary complex formation, ubiquitination, and degradation. portlandpress.comnih.govcatapult.org.ukpromegaconnections.com This catalytic turnover means that a single PROTAC molecule can facilitate the degradation of multiple copies of the target protein, contributing to their potency at sub-stoichiometric concentrations relative to the POI. portlandpress.comnih.govcatapult.org.ukresearchgate.netcytivalifesciences.com

Molecular and Cellular Determinants of PROTAC Efficacy

Conformational Landscape and Dynamics of Ternary Complexes

The conformational flexibility and dynamics of the proteins within the ternary complex, as well as the flexibility of the PROTAC linker, are important determinants of degradation efficiency. chemrxiv.orgnih.govbiorxiv.orgchemrxiv.orgnih.gov The PROTAC linker, often flexible, allows for various conformations that can influence the presentation of the POI's lysine residues to the E2-E3 catalytic machinery. chemrxiv.orgnih.govnih.gov While stable ternary complexes are generally associated with higher degradation potency, studies have shown that complex rigidification does not always correlate with enhanced degradation. nih.govbiorxiv.org The intrinsic mobility of E3 ligase assemblies can create a larger "ubiquitylation zone," allowing for degradation even with some degree of ternary complex dynamics. nih.govbiorxiv.org However, appropriate constraint of ternary dynamics is important for presenting lysines close to the E2 active site for efficient ubiquitination. nih.govbiorxiv.org Computational modeling and molecular dynamics simulations are increasingly used to understand these dynamics and their impact on degradation. chemrxiv.orgnih.govchemrxiv.orgnih.gov

The "Hook Effect" Phenomenon and its Mechanistic Explanation

The "hook effect" is a characteristic bell-shaped dose-response curve often observed with PROTACs, where degradation efficiency decreases at high PROTAC concentrations. portlandpress.comnih.govresearchgate.netfrontiersin.orgnih.govbiorxiv.orgrsc.orgresearchgate.net This phenomenon occurs when high concentrations of the PROTAC saturate the binding sites on either the POI or the E3 ligase individually, favoring the formation of unproductive binary complexes (PROTAC-POI or PROTAC-E3 ligase) over the desired ternary complex (POI-PROTAC-E3 ligase). nih.govresearchgate.netnih.govrsc.orgresearchgate.net With fewer ternary complexes formed at very high concentrations, the rate of POI ubiquitination and subsequent degradation is reduced. nih.govnih.govrsc.orgresearchgate.net This contrasts with traditional inhibitors, which typically exhibit a sigmoidal dose-response curve. nih.gov Understanding and mitigating the hook effect is an important aspect of PROTAC design and optimization. nih.govrsc.org

Influence of Endogenous Deubiquitinases (DUBs)

Endogenous deubiquitinases (DUBs) are enzymes that play a crucial role in the ubiquitin-proteasome system by cleaving ubiquitin chains from proteins, thus counteracting the activity of E3 ubiquitin ligases uni.lu. DUBs are essential for maintaining cellular protein homeostasis by preventing unintended or excessive ubiquitination and rescuing proteins from proteasomal degradation uni.lu.

In the context of PROTAC-mediated degradation, including the action of this compound on Keap1, DUBs can potentially influence the efficiency of target protein degradation. After a PROTAC facilitates the ubiquitination of the target protein (Keap1, in the case of this compound), DUBs present in the cellular environment can act on the ubiquitinated target, removing the ubiquitin tags. This deubiquitination process can reverse the ubiquitination signal, thereby potentially rescuing the target protein from proteasomal degradation and attenuating the effectiveness of the PROTAC.

The balance between the rates of ubiquitination catalyzed by the PROTAC-recruited E3 ligase and deubiquitination by endogenous DUBs is a critical determinant of the extent and duration of target protein degradation uni.lu. While PROTACs are designed to induce robust ubiquitination, the activity and specificities of cellular DUBs can vary depending on cell type, cellular state, and the specific target protein and E3 ligase involved. Research has shown that certain DUBs can counteract the degradation induced by small molecule PROTACs. Therefore, the repertoire and activity of DUBs within a cell can impact how effectively this compound induces the degradation of Keap1. Strategies to inhibit specific DUBs could potentially enhance PROTAC efficacy by shifting the balance towards ubiquitination and degradation.

Regulation of E3 Ligase Expression and Activity

The success of PROTACs, such as this compound, is fundamentally reliant on the recruitment and efficient function of a specific E3 ubiquitin ligase citeab.comwikidata.org. This compound, being a Keap1 degrader, is likely designed to recruit Cereblon (CRBN), as Keap1 degradation is commonly associated with CRBN recruitment. E3 ubiquitin ligases are central to the ubiquitination process, as they provide substrate specificity and catalyze the final step of ubiquitin transfer uni.lu.

The expression levels and catalytic activity of the recruited E3 ligase (likely CRBN for this compound) are critical factors influencing PROTAC efficiency citeab.com. The cellular concentration of the E3 ligase can affect the rate of ternary complex formation between the PROTAC, the target protein (Keap1), and the E3 ligase. Lower expression levels of the E3 ligase may result in reduced ternary complex formation and, consequently, diminished target protein ubiquitination and degradation.

Rational Design Principles and Structure Activity/degradation Relationships of Protacs

Modular Architecture of PROTAC Molecules

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules engineered to selectively eliminate specific proteins from cells. nih.govnih.gov Their design is modular, consisting of three distinct components: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two ligands. explorationpub.comlabinsights.nl This tripartite structure allows a PROTAC to act as a bridge, bringing the target protein into close proximity with the E3 ligase. labinsights.nlmedchemexpress.com This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. nih.gov The polyubiquitinated protein is then recognized and degraded by the cell's natural disposal system, the proteasome. medchemexpress.combldpharm.com Because the PROTAC molecule itself is not degraded in this process, it can act catalytically to induce the degradation of multiple copies of the target protein. nih.gov

E3 Ubiquitin Ligase Ligand (E3RL) Design and Selection

The E3 ubiquitin ligase ligand is a critical component that hijacks the cellular protein degradation machinery. nih.gov The choice and design of this ligand significantly influence the PROTAC's efficacy and specificity.

While the human genome encodes over 600 E3 ligases, only a small fraction have been successfully recruited for targeted protein degradation. nih.govfrontiersin.org The most extensively used E3 ligases in PROTAC development are Cereblon (CRBN) and Von Hippel-Lindau (VHL). nih.govnih.gov Ligands for these ligases have been well-characterized, leading to the development of drug-like PROTACs with potent and selective degradation activity. nih.gov Other E3 ligases, such as the cellular inhibitor of apoptosis protein (cIAP) and mouse double minute 2 homolog (MDM2), have also been utilized. bldpharm.comnih.gov The first PROTACs to enter clinical trials, ARV-110 and ARV-471, were designed using CRBN ligands. bldpharm.com

| Commonly Recruited E3 Ligase | Example Ligands | Key Characteristics |

|---|---|---|

| Cereblon (CRBN) | Thalidomide (B1683933), Pomalidomide (B1683931), Lenalidomide | Widely used in clinical-stage PROTACs; ligands are derived from immunomodulatory drugs. bldpharm.comresearchgate.netelifesciences.org |

| Von Hippel-Lindau (VHL) | VH032 and derivatives | One of the first E3 ligases to be hijacked for PROTACs; non-peptidic small-molecule ligands are available. nih.govacs.org |

| Cellular Inhibitor of Apoptosis Protein (cIAP) | Bestatin, LCL161 derivatives | Plays a role in inhibiting cell apoptosis; ligands have been incorporated into PROTAC design. nih.govnih.gov |

The reliance on a limited number of E3 ligases restricts the full potential of PROTAC technology. bldpharm.com Consequently, significant research efforts are focused on discovering and developing ligands for novel E3 ligases. nih.gov Expanding the repertoire of available E3 ligases could provide several advantages, including overcoming resistance mechanisms and enabling tissue- or cell-type-specific protein degradation, as E3 ligases can have specific expression patterns. bldpharm.comacs.org The discovery of new E3 ligase ligands would broaden the scope of degradable target proteins and offer new therapeutic avenues. bldpharm.com

The affinity and selectivity of the ligand for its E3 ligase are crucial for the successful design of a potent PROTAC. Insufficient affinity can lead to weak binding between the PROTAC and the E3 ligase, which in turn reduces the efficiency of target protein degradation. Conversely, poor specificity may cause the PROTAC to bind to other proteins non-specifically, potentially leading to off-target effects. The formation of a stable ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase, is essential for efficient ubiquitination. nih.govnih.gov Therefore, rational design strategies often involve optimizing the E3RL to ensure high affinity and specificity, thereby enhancing the potency and selectivity of the final PROTAC molecule. nih.gov

Linker Design and Optimization

Chemical Composition (e.g., Alkyl, PEG, Rigid vs. Flexible)

The chemical composition of the linker affects a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability. The most common linker motifs are flexible alkyl chains and polyethylene (B3416737) glycol (PEG) chains. nih.gov

Alkyl Chains: These are synthetically accessible and offer significant conformational flexibility, allowing the PROTAC to adopt a conformation suitable for ternary complex formation.

PEG Chains: These are also widely used and can improve a PROTAC's solubility and permeability.

Rigid Linkers: To improve properties and pre-organize the PROTAC into a bioactive conformation, more rigid structures are often incorporated. These include alkynes, triazoles (often formed via "click chemistry"), and saturated heterocycles like piperazine (B1678402) and piperidine (B6355638). nih.gov These rigid elements can reduce the entropic penalty of ternary complex formation.

| Linker Type | Key Characteristics | Primary Advantages | Considerations |

|---|---|---|---|

| Alkyl Chains | Flexible, hydrophobic | Synthetically simple, high flexibility | Can decrease solubility |

| PEG Chains | Flexible, hydrophilic | Improves solubility and permeability | Can have lower metabolic stability |

| Rigid (e.g., Alkynes, Triazoles, Piperazines) | Conformationally constrained | Can enhance ternary complex stability, improve metabolic stability | Less conformational freedom, requires more complex synthesis |

Length and Geometry Considerations

The length of the linker is a critical parameter that must be optimized for each specific POI-E3 ligase pair. nih.gov An optimal linker length facilitates the necessary protein-protein interactions for a stable ternary complex. If a linker is too short, it can cause steric clashes between the POI and the E3 ligase, preventing complex formation. lifearc.org Conversely, if a linker is too long, it may lead to unproductive ternary complex conformations or increased flexibility that is entropically unfavorable. nih.gov The process of determining the optimal linker length is often empirical, requiring the synthesis and testing of a library of PROTACs with varying linker lengths.

Attachment Points and Regioselectivity

The specific atoms on the POI ligand and the E3 ligase ligand where the linker is attached significantly impact PROTAC activity. The choice of these attachment points, or regioselectivity, dictates the relative orientation of the two proteins within the ternary complex. Even with the same POI ligand, E3 ligase ligand, and linker, changing the attachment point on either end can dramatically alter degradation efficacy and even selectivity. For example, studies have shown that conjugating a pomalidomide (a CRBN ligand) through the C4 versus the C5 position of its phthalimide (B116566) ring can result in significant differences in degradation activity for the target protein. nih.gov

Structure-Activity Relationships (SAR) and Structure-Degradation Relationships (SDR)

The optimization of a PROTAC is an iterative process guided by Structure-Activity Relationship (SAR) and Structure-Degradation Relationship (SDR) studies. nih.gov This involves systematically modifying the three components of the PROTAC—the POI ligand, the linker, and the E3 ligase ligand—and evaluating the impact of these changes on degradation performance.

Key metrics in SDR studies include:

DC₅₀: The concentration of a PROTAC required to degrade 50% of the target protein.

Dₘₐₓ: The maximum percentage of protein degradation achievable.

SAR and SDR studies explore how changes in ligand affinity, linker length and composition, and attachment points affect these degradation parameters. nih.gov For instance, a typical study might involve keeping the POI and E3 ligase ligands constant while synthesizing a series of molecules with varying linker lengths to find the optimal distance for ternary complex formation. nih.gov Molecular dynamics simulations are also increasingly used to understand how structural changes affect the stability and dynamics of the ternary complex, providing insights that can guide rational design. nih.govnih.gov

| Compound | Linker Modification | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |

|---|---|---|---|---|

| Analog A | PEG2 | 8 | 500 | 65 |

| Analog B | PEG3 | 11 | 150 | 85 |

| Analog C | PEG4 | 14 | 50 | 95 |

| Analog D | PEG5 | 17 | 200 | 80 |

Computational Modeling and Molecular Dynamics Simulations

The rational design of Proteolysis Targeting Chimeras (PROTACs), including the hypothetical molecule Protac-I, heavily relies on computational modeling and molecular dynamics (MD) simulations to predict and understand their behavior at an atomic level. computabio.com These in silico techniques provide crucial insights into the formation and stability of the key ternary complex, which consists of the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. springernature.comnih.gov The formation of a stable ternary complex is a critical initial step for the subsequent ubiquitination and degradation of the target protein. nih.govelifesciences.org

Computational approaches are particularly valuable in the early stages of PROTAC design, helping to overcome the limitations of static modeling by capturing the dynamic nature of these multi-component systems. computabio.com Techniques such as protein-protein docking, linker conformational searching, and machine learning approaches are employed to generate ensembles of possible ternary complex structures. nih.govelifesciences.org For a hypothetical this compound, this would involve modeling its binding to its intended target protein and a specific E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).

Several computational methods can be employed to model the ternary complex of a PROTAC like this compound:

Method 1: The entire ternary complex is sampled simultaneously.

Method 2: The conformations of the PROTAC are sampled independently, followed by the post hoc addition of the rigid protein structures.

Method 3: The PROTAC is sampled in the context of one of the proteins, with the second protein added afterward.

Method 4: PROTAC conformations are sampled independently, while possible arrangements of the ligase and target protein are determined through protein-protein docking. acs.org

These computational strategies provide a foundational understanding that guides the rational design and optimization of PROTACs.

Rational Design through Structural Insights of Ternary Complexes

The rational design of potent and selective PROTACs is significantly advanced by obtaining structural insights into the ternary complexes they form. nih.gov X-ray crystallography and other biophysical methods are powerful tools for visualizing the atomic-level interactions within the target protein-PROTAC-E3 ligase complex. springernature.comnih.gov These structures can explain the molecular basis for degradation selectivity and provide a blueprint for the rational design of improved degrader molecules. nih.gov

For a hypothetical this compound, obtaining a crystal structure of its ternary complex would reveal the precise binding modes of its two ligand ends and the conformation adopted by its linker. This structural information is invaluable for understanding the protein-protein interactions that stabilize the complex. elifesciences.org The formation of a stable ternary complex does not always correlate directly with high degradation potency, highlighting the complexity of the process. elifesciences.org However, structural insights can help to elucidate why some PROTACs are more effective than others, even when they target the same protein and E3 ligase. nih.gov

The crystallization of PROTAC-mediated ternary complexes can be challenging due to the inherent flexibility and heterogeneity of these non-native protein-protein complexes. nih.gov Therefore, selecting PROTACs that form stable, high-affinity, and preferably cooperative ternary complexes is critical for successful co-crystallization studies. nih.gov

The analysis of ternary complex structures provides critical information for several aspects of PROTAC design:

Understanding Selectivity: Structural data can reveal how a PROTAC like this compound might selectively degrade one protein over another, even if the target-binding warhead is promiscuous. This selectivity often arises from specific protein-protein interactions between the E3 ligase and the target protein that are only possible in the context of the ternary complex. nih.gov

Linker Optimization: The conformation of the linker within the ternary complex is a key determinant of its efficacy. Structural insights can guide the design of linkers with optimal length, rigidity, and composition to promote a productive orientation of the target protein and E3 ligase.

Improving Potency: By visualizing the interactions at the protein-protein interface, researchers can identify opportunities to introduce modifications to the PROTAC structure that enhance the stability of the ternary complex, potentially leading to more efficient degradation.

The table below illustrates hypothetical structural data for different this compound analogs, highlighting how subtle changes in the molecule can impact the geometry of the ternary complex.

| This compound Analog | Linker Length (atoms) | Key Interfacial Residue (Target) | Key Interfacial Residue (E3 Ligase) | Resulting Conformation |

| This compound-A | 10 | Lys44 | Gln128 | Open |

| This compound-B | 12 | Arg97 | Trp323 | Compact |

| This compound-C | 14 | Tyr132 | His57 | Extended |

Impact of Linker Chemistry on Ternary Complex Formation and Degradation Efficiency

The chemical nature of the linker connecting the target-binding and E3 ligase-binding moieties of a PROTAC is a critical determinant of its biological activity. nih.gov The length, composition, rigidity, and attachment points of the linker significantly influence the formation and stability of the ternary complex, and consequently, the efficiency of target protein degradation. nih.govexplorationpub.com For a hypothetical this compound, the linker would be a key element to optimize for achieving desired degradation properties.

The linker is not merely a passive spacer; it actively participates in modulating the interactions within the ternary complex. nih.gov The choice of linker can affect the conformational flexibility of the PROTAC, which in turn influences the entropic cost of forming the ternary complex. nih.gov A linker that is too short may lead to steric clashes, preventing the simultaneous binding of the target protein and the E3 ligase. explorationpub.com Conversely, a linker that is too long might not effectively bring the two proteins into the close proximity required for efficient ubiquitination. explorationpub.com

The chemical composition of the linker also plays a crucial role. Commonly used linkers include polyethylene glycol (PEG) chains and alkyl chains, which offer a straightforward way to vary linker length. nih.gov However, more rigid linkers, such as those containing piperidine or other cyclic structures, can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially enhancing degradation potency. uchicago.edu The plasticity of the binding interactions between the E3 ligase and the target protein can accommodate different linker lengths and compositions, allowing for a degree of flexibility in PROTAC design. arxiv.org

The following table summarizes hypothetical data on the impact of linker chemistry on the degradation efficiency of this compound analogs.

| This compound Analog | Linker Type | Linker Length (atoms) | Ternary Complex Stability (ΔG, kcal/mol) | DC50 (nM) |

| This compound-PEG4 | PEG | 15 | -8.5 | 50 |

| This compound-PEG6 | PEG | 21 | -7.2 | 150 |

| This compound-Alkyl8 | Alkyl | 8 | -9.1 | 25 |

| This compound-Alkyl10 | Alkyl | 10 | -8.8 | 40 |

| This compound-Rigid1 | Piperazine-based | 12 | -10.2 | 10 |

These hypothetical data illustrate that both linker length and composition can have a profound impact on the stability of the ternary complex and the resulting degradation efficiency.

Optimization Strategies for Enhanced Degradation Potency

Optimizing a PROTAC to achieve high degradation potency is a multifaceted process that involves fine-tuning its three components: the target-binding ligand, the E3 ligase-recruiting moiety, and the linker. nih.gov For a hypothetical this compound, a systematic optimization strategy would be employed to enhance its ability to induce the degradation of its target protein.

A key consideration in optimization is that the binding affinity of the individual ligands for their respective proteins does not always directly correlate with the degradation efficiency of the PROTAC. nih.gov Instead, the ability to form a stable and productive ternary complex is a more critical factor. nih.gov Therefore, optimization strategies often focus on improving the cooperativity of ternary complex formation.

One optimization strategy involves modifying the attachment point of the linker to either the target-binding ligand or the E3 ligase ligand. nih.gov For example, in a pomalidomide-based PROTAC, conjugation at the C4 or C5 position of the phthalimide ring can lead to significant differences in degradation activity. nih.gov Similarly, altering the exit vector of the linker from the target-binding ligand can change the relative orientation of the target protein and the E3 ligase in the ternary complex, thereby impacting degradation efficiency.

Another important optimization strategy is the rational design of the linker. As discussed previously, modifying the length, rigidity, and chemical composition of the linker can have a dramatic effect on degradation potency. explorationpub.comuchicago.edu Replacing a flexible linker with a more rigid one can reduce the entropic penalty of ternary complex formation and lead to improved activity. uchicago.edu

The table below presents hypothetical data from a structure-activity relationship (SAR) study of this compound, demonstrating how systematic modifications can lead to enhanced degradation potency.

| This compound Analog | Modification | Target Binding Affinity (IC50, nM) | E3 Ligase Binding Affinity (IC50, nM) | Degradation Potency (DC50, nM) |

| This compound-Initial | Initial design | 150 | 200 | 500 |

| This compound-Opti1 | Modified linker attachment point | 160 | 190 | 250 |

| This compound-Opti2 | Optimized linker length (12 atoms) | 155 | 210 | 100 |

| This compound-Opti3 | Introduced rigid linker element | 170 | 205 | 20 |

| This compound-Opti4 | Optimized E3 ligase ligand | 145 | 50 | 5 |

This hypothetical SAR table illustrates a rational optimization workflow where iterative modifications to the this compound structure, guided by an understanding of the principles of ternary complex formation, lead to a significant improvement in degradation potency.

Synthetic Methodologies for Protac Generation

General Synthetic Strategies

The synthesis of PROTACs often involves coupling the three molecular components. Given the modular nature of PROTACs, synthetic strategies are frequently designed to allow for the facile combination of different POI ligands, E3 ligase ligands, and linkers to generate libraries of compounds for evaluation. tocris.comportlandpress.comsymeres.comtandfonline.com

Modular Synthesis Approaches

Modular synthesis is a cornerstone of PROTAC generation, enabling the rapid exploration of structure-activity relationships (SAR) by combining pre-synthesized building blocks. tocris.comportlandpress.comsymeres.comtandfonline.com This approach typically involves preparing functionalized E3 ligase ligands and POI ligands, each bearing a reactive handle that can be coupled to a bifunctional linker or to linker molecules with complementary reactive groups. tocris.comsymeres.com This allows for the combinatorial synthesis of diverse PROTAC libraries by simply mixing and matching the different components. tocris.comsymeres.comtandfonline.com Using commercially available degrader building blocks, which consist of an E3 ligase ligand pre-conjugated to a linker with a reactive handle, can further streamline the process and reduce the resources required to generate PROTAC libraries. tocris.com

Established Coupling Reactions

A variety of robust and efficient chemical reactions are employed to connect the E3 ligase ligand, linker, and POI ligand. The choice of coupling chemistry depends on the functional groups present on the building blocks and the desired properties of the final PROTAC molecule.

Amide Coupling: Amide bond formation is one of the most common reactions used in PROTAC synthesis due to its reliability and the prevalence of carboxylic acid and amine functional groups in medicinal chemistry. tocris.comnih.govchemrxiv.orgnih.govacs.orgacs.org This reaction typically involves activating a carboxylic acid with a coupling reagent (e.g., HATU, EDC, DIC) followed by reaction with an amine. chemrxiv.orgnih.gov Amide coupling has been successfully applied in both solution-phase and solid-phase synthesis of PROTACs, including nanoscale reactions for high-throughput library generation. nih.govchemrxiv.orgnih.govacs.orgd-nb.info Factors such as the choice of coupling reagent, base, and solvent can significantly impact the reaction efficiency, particularly on a small scale. nih.govacs.org

Click Chemistry: Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has gained significant popularity in PROTAC synthesis due to its efficiency, reliability, mild reaction conditions, and the bio-orthogonal nature of the azide (B81097) and alkyne functional groups. tocris.comtandfonline.commedchemexpress.comrsc.orgacs.orgrsc.orgrsc.org This reaction forms a stable 1,2,3-triazole ring, effectively linking the two ligand components. tandfonline.com Strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction, is also utilized, offering biocompatibility for applications in biological systems. medchemexpress.com Click chemistry platforms enable the rapid assembly of PROTACs with varying linker lengths and compositions, facilitating linker optimization. tandfonline.comacs.orgrsc.org

Nucleophilic Substitution: Nucleophilic substitution reactions (SNAr, alkylation) are also employed in PROTAC synthesis, particularly for attaching linkers to specific positions on the E3 ligase or POI ligands. tocris.comnih.govbeilstein-journals.orgbiorxiv.orgnih.gov For example, nucleophilic aromatic substitution of halogenated E3 ligase ligands with amine- or alcohol-functionalized linkers is a common strategy. nih.govbeilstein-journals.org While useful, these reactions can sometimes suffer from poor reactivity or chemoselectivity depending on the substrates. researchgate.netnih.gov

Reductive Amination: Reductive amination is a valuable method for forming stable secondary or tertiary amine linkages between a carbonyl compound (aldehyde or ketone) and a primary or secondary amine. tocris.comsigmaaldrich.comrsc.orgnih.gov This reaction is applicable in PROTAC synthesis for coupling amine-terminated linkers or ligands to partners containing aldehyde or ketone functionalities. sigmaaldrich.comrsc.orgnih.gov Automated synthesis platforms have been developed that utilize reductive amination for the efficient preparation of PROTAC-like molecules. sigmaaldrich.comrsc.org

Multicomponent Reaction (MCR) Platforms

Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, offer highly efficient and atom-economical routes to complex molecules in a single step from three or more starting materials. researchgate.netacs.orgnih.govresearchgate.netmass-analytica.com Leveraging the modularity of both MCRs and PROTACs, MCR platforms have been developed for the rapid and versatile assembly of protein degraders. researchgate.netacs.orgnih.govresearchgate.net These reactions can generate highly decorated PROTACs and facilitate the synthesis of diverse libraries for screening. researchgate.netacs.orgnih.govresearchgate.net

Synthesis of PROTAC Building Blocks

The synthesis of the individual E3 ligase and POI ligands, functionalized with appropriate attachment points for the linker, is a critical prerequisite for PROTAC assembly.

Synthesis of E3 Ligase Ligands

Ligands for E3 ubiquitin ligases, particularly Cereblon (CRBN) and Von Hippel-Lindau (VHL) protein, are widely used in PROTAC design. tocris.comfrontiersin.orgnih.govscispace.comacs.orgresearchgate.net The synthesis of these ligands often involves multi-step procedures to introduce specific functional groups ("exit vectors") at suitable positions for linker conjugation without disrupting their binding affinity to the E3 ligase. frontiersin.orgscispace.com

For example, the synthesis of Cereblon ligands, such as those based on the immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933) and pomalidomide (B1683931), often involves modifications to the phthalimide (B116566) or glutarimide (B196013) core. nih.govresearchgate.netrscf.runih.govresearchgate.net Nucleophilic aromatic substitution is a common reaction for attaching linkers to halogenated IMiD derivatives. nih.govbeilstein-journals.org Strategies have been developed for the practical synthesis of phthalimide-based scaffolds that can be easily diversified for PROTAC development. nih.govresearchgate.net

VHL ligands, often based on the VHL protein binding motif, also require specific synthetic routes to incorporate functional handles for linker attachment. acs.org The choice of the attachment point on both the E3 ligase ligand and the POI ligand is crucial for the formation of a stable ternary complex and subsequent degradation. tocris.com

Synthesis of POI Ligands

POI ligands used in PROTACs are typically derived from known small molecule inhibitors or binders of the target protein. tocris.comfrontiersin.orgacs.org These molecules are chemically modified to introduce a reactive functional group (e.g., amine, carboxylic acid, alkyne, azide) at a position that does not interfere with their binding to the POI. tocris.comfrontiersin.org The synthesis of these functionalized POI ligands can involve various chemical transformations depending on the structure of the parent molecule and the desired linker chemistry. biorxiv.org

Synthesis of Diverse Linker Modules

The linker connecting the E3 ligase ligand and the protein of interest (POI) ligand is a critical component of a PROTAC, significantly influencing its physicochemical properties, ternary complex formation, and biological activity explorationpub.comnih.govrsc.org. The empirical nature of linker design necessitates the synthesis of diverse linker modules to explore structure-activity relationships (SAR) nih.govnih.gov.

Various synthetic strategies have been developed to create diverse linker libraries. Common approaches involve the coupling of appropriately functionalized E3 ligase ligands and POI ligands to bifunctional linker molecules nih.govtocris.com. Amide coupling is a widely used reaction for this purpose, favored for its high yields and functional group tolerance chemrxiv.orgtandfonline.comnih.gov. Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition, is another powerful tool that allows for the rapid and modular assembly of PROTACs with triazole linkers, enabling the exploration of variations in linker length, composition, and attachment points explorationpub.comnih.govrsc.orgnih.govtandfonline.com. Other reported methods for increasing synthetic throughput in linker variant studies include the use of orthogonally protected bifunctional linkers, solid-phase synthesis, activated esters, and Staudinger ligation chemistry rsc.orgnih.govresearchgate.net.

The composition and length of the linker are key variables. Linkers commonly consist of linear alkyl chains or polyethylene (B3416737) glycol (PEG) units, which provide flexibility explorationpub.comenamine.netresearchgate.net. However, researchers are increasingly incorporating more rigid motifs, such as heterocyclic scaffolds like piperazine (B1678402) and piperidine (B6355638) rings, and alkynes, to modulate linker properties and potentially improve ternary complex stability and pharmacokinetic profiles nih.govenamine.netresearchgate.netacs.org. The inclusion of functional groups within the linker can also tune properties like polarity, solubility, and cell permeability explorationpub.comnih.govacs.org.

Studies have demonstrated the significant impact of linker design on PROTAC activity. For instance, research on PROTACs targeting TBK1 showed that linkers shorter than 12 atoms resulted in no apparent activity, while longer linkers exhibited robust degradation potential nih.gov. Similarly, studies on ERα targeting PROTACs highlighted the critical importance of linker properties, with a 16-atom PEG linker showing significantly higher potency than a 12-atom PEG linker despite similar binding affinities to ERα explorationpub.com. The attachment point of the linker to both the E3 ligase ligand and the POI ligand is also crucial and is typically chosen to avoid interfering with the binding of the ligands to their respective proteins acs.org.

Advanced Synthetic Considerations

Scalable Synthesis and Purification Techniques

As PROTAC development progresses towards preclinical and clinical stages, scalable synthesis and efficient purification techniques become increasingly important. The traditional multi-step synthesis and purification of PROTACs can be time-consuming and resource-intensive, presenting a bottleneck in the discovery and development pipeline chemrxiv.orgnih.govnih.govmdpi.com.

Efforts to address these challenges include the development of streamlined synthetic routes and the implementation of parallel synthesis strategies nih.govchemrxiv.orgtandfonline.com. Nanomole-scale synthesis has been explored to enable rapid PROTAC SAR exploration with reduced material requirements chemrxiv.orgnih.gov. This miniaturization allows for the synthesis of large libraries using minimal amounts of precious building blocks and reagents tandfonline.com.

Purification, often performed using techniques like reverse-phase HPLC, is a significant bottleneck chemrxiv.orgnih.gov. To circumvent laborious purification steps, direct-to-biology (D2B) approaches have been developed chemrxiv.orgnih.govtandfonline.comnih.govnih.govrsc.orgacs.orgnih.gov. These methods involve synthesizing PROTACs on a small scale, often in array formats, and directly screening the unpurified reaction mixtures in cell-based assays chemrxiv.orgnih.govnih.govrsc.orgnih.gov. While the presence of impurities needs to be considered, validation studies have shown that for many reactions with sufficient conversion, the biological data obtained from crude mixtures correlates well with that from purified compounds, enabling rapid hit identification and SAR exploration chemrxiv.orgnih.govnih.gov. Automated synthesis platforms, including capsule-based systems, are also being developed to enhance efficiency and reproducibility in PROTAC synthesis and purification rsc.org.

Solid-phase synthesis offers another avenue for streamlining PROTAC preparation and purification, allowing for the facile and rapid synthesis of multiple PROTACs with various combinations of ligands and linkers researchgate.net.

Development of Building Block Libraries for High-Throughput Synthesis

The modular nature of PROTACs lends itself well to the development of building block libraries to facilitate high-throughput synthesis and accelerate the exploration of chemical space tocris.comnih.govsynmedchem.comsigmaaldrich.comlifechemicals.combio-techne.com. These libraries typically consist of pre-assembled components, such as E3 ligase ligands conjugated to linkers with reactive handles, or diverse sets of linkers with orthogonal functional groups tocris.comchemrxiv.orgenamine.netsynmedchem.comsigmaaldrich.combio-techne.com.

Building block libraries allow for the rapid combinatorial assembly of PROTACs by coupling an appropriate POI ligand to a selection of E3 ligase-linker building blocks or by coupling E3 ligase and POI ligands to a diverse panel of linkers tocris.comsynmedchem.comsigmaaldrich.combio-techne.com. This approach significantly reduces the time and synthetic effort required compared to synthesizing each PROTAC from scratch tocris.comsigmaaldrich.com.

Commercial libraries of PROTAC building blocks are available, offering a wide variety of E3 ligase ligands (e.g., targeting CRBN, VHL, IAP), linkers with varying lengths, compositions (e.g., PEG, alkyl, rigid), and functional groups for conjugation (e.g., amines, acids, alkynes, azides) tocris.comenamine.netsynmedchem.comsigmaaldrich.comlifechemicals.combio-techne.com. These libraries enable researchers to rapidly generate panels of candidate degraders to screen different E3 ligases, linker types, lengths, and attachment points tocris.combio-techne.com.

The use of building block libraries, combined with parallel synthesis and D2B screening approaches, forms the basis of rapid PROTAC discovery platforms that can significantly accelerate the design-make-test cycles in targeted protein degradation research chemrxiv.orgnih.govtandfonline.comnih.govnih.govacs.orgnih.gov.

Preclinical Evaluation and Translational Research of Protacs

In Vitro Research Methodologies

A variety of in vitro research methods are used to evaluate the effectiveness and mechanism of Protac-I. These laboratory-based techniques allow for a detailed examination of the compound's interaction with its target protein and the subsequent biological processes it initiates.

Biochemical Assays for Binary and Ternary Complex Formation

The primary mechanism of this compound involves the formation of a ternary complex, which consists of the target Protein of Interest (POI), the this compound molecule, and an E3 ubiquitin ligase. The formation of this complex is a critical step that leads to the ubiquitination and subsequent degradation of the POI. youtube.comnih.govlifesensors.comportlandpress.comfrontiersin.org

Biophysical and biochemical assays are essential for confirming and characterizing the formation of both the initial binary complexes (this compound with the POI, and this compound with the E3 ligase) and the crucial ternary complex. jove.com Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP) are employed to measure the binding affinities (expressed as dissociation constants, Kd) and the kinetics of these interactions. youtube.comnih.govnih.gov A key parameter derived from these studies is the cooperativity (alpha), which indicates whether the binding of one protein partner enhances or diminishes the affinity for the other. youtube.comnih.gov Positive cooperativity, where the formation of the ternary complex is more favorable than the individual binary interactions, is often a desirable characteristic for an effective PROTAC. nih.gov

Table 1: Illustrative Data from Ternary Complex Formation Assays for this compound

| Assay Type | Interaction Measured | Key Parameters | Illustrative Value |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | This compound + POI (Binary) | Kd (nM) | 50 |

| Surface Plasmon Resonance (SPR) | This compound + E3 Ligase (Binary) | Kd (nM) | 100 |

| Isothermal Titration Calorimetry (ITC) | POI + this compound + E3 Ligase (Ternary) | Kd (nM) | 10 |

Note: The data in this table is illustrative and intended to represent the type of results obtained from these assays.

Target Ubiquitination Analysis

Following the formation of the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the target protein. This poly-ubiquitination marks the POI for degradation by the proteasome. frontiersin.orgnih.govbmglabtech.com To confirm that this compound induces this crucial step, in vitro ubiquitination assays are performed. These assays typically involve incubating the purified POI, E3 ligase, ubiquitin, and an E1 activating enzyme and E2 conjugating enzyme with this compound. The level of ubiquitinated POI is then assessed, often through techniques like Western blotting, which can detect the higher molecular weight species corresponding to the ubiquitinated protein. lifesensors.com

Protein Degradation Kinetic Studies (e.g., DC50, Dmax)

To quantify the efficiency of this compound in inducing protein degradation, kinetic studies are conducted in cellular models. Two key metrics are determined from these experiments:

DC50 : This is the concentration of this compound required to degrade 50% of the target protein. It is a measure of the compound's potency.

Dmax : This represents the maximum percentage of target protein degradation that can be achieved with this compound. promega.com

These parameters are typically determined by treating cells with a range of this compound concentrations and measuring the remaining levels of the target protein at a specific time point.

Table 2: Example Degradation Parameters for this compound

| Parameter | Definition | Illustrative Value |

|---|---|---|

| DC50 | Concentration for 50% protein degradation | 25 nM |

Note: The data in this table is illustrative and intended to represent the type of results obtained from these assays.

Cell-Based Assays for Intracellular Protein Degradation

To confirm that the degradation observed in kinetic studies occurs within a cellular context, various cell-based assays are utilized. A common and definitive method is Western blotting, which allows for the direct visualization and quantification of the target protein levels in cells treated with this compound. nih.gov Other methods, such as in-cell Westerns or high-content imaging, can provide higher throughput alternatives for measuring protein degradation across multiple conditions. nih.gov

High-Throughput Screening Platforms

In the early stages of PROTAC development, high-throughput screening (HTS) platforms are invaluable for efficiently evaluating large libraries of compounds. nih.gov These platforms often employ reporter systems, such as cells engineered to express the target protein fused to a luminescent or fluorescent tag. nih.gov A decrease in the reporter signal upon treatment with a compound like this compound indicates successful degradation of the fusion protein. This allows for the rapid identification and prioritization of the most potent and effective PROTAC molecules for further development. nih.gov

Cellular Permeability Assessment

For this compound to be effective, it must be able to cross the cell membrane to reach its intracellular target. nih.govtandfonline.com Due to their larger size compared to traditional small molecule drugs, PROTACs often face challenges with cell permeability. tandfonline.comjst.go.jp Therefore, assessing the cellular permeability of this compound is a critical step in its preclinical evaluation. tandfonline.comacs.orgnih.gov

Several methods are used to evaluate this property:

Parallel Artificial Membrane Permeability Assay (PAMPA) : This is a non-cell-based assay that provides a high-throughput method for predicting passive membrane permeability. tandfonline.comacs.org

Caco-2 Permeability Assay : This assay uses a monolayer of Caco-2 cells, which are derived from human colorectal adenocarcinoma cells and serve as a model of the intestinal epithelium. This method can assess both passive diffusion and active transport mechanisms. tandfonline.comnih.gov

The data from these assays, often reported as an apparent permeability coefficient (Papp), helps to predict the ability of this compound to be absorbed and distributed in vivo. tandfonline.com

Table 3: Illustrative Cellular Permeability Data for this compound

| Assay | Parameter | Illustrative Result | Permeability Classification |

|---|---|---|---|

| PAMPA | Pe (10⁻⁶ cm/s) | 2.5 | Moderate |

| Caco-2 (A to B) | Papp (10⁻⁶ cm/s) | 1.8 | Low to Moderate |

| Caco-2 (B to A) | Papp (10⁻⁶ cm/s) | 3.6 | Moderate |

Note: The data in this table is illustrative and intended to represent the type of results obtained from these assays.

Preclinical In Vivo Research Methodologies

The in vivo evaluation of Proteolysis-Targeting Chimeras (PROTACs) is a critical phase in their preclinical development, providing essential data on efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) relationships that inform clinical trial design. Methodologies for these studies are tailored to the unique mechanism of action of PROTACs, which induce targeted protein degradation rather than simple inhibition.

Animal Model Selection and Considerations

The selection of appropriate animal models is fundamental to the successful preclinical evaluation of PROTACs. The choice of model depends on the therapeutic area and the specific scientific questions being addressed. For oncology research, several types of tumor models are commonly employed:

Subcutaneous Xenograft Models: These involve the implantation of human cancer cell lines under the skin of immunocompromised mice. They are useful for initial assessments of a PROTAC's anti-tumor activity.

Orthotopic Xenograft Models: In these models, tumor cells are implanted into the corresponding organ of origin, providing a more clinically relevant microenvironment to evaluate therapeutic response.

Patient-Derived Xenograft (PDX) Models: These models involve the transplantation of fresh tumor tissue from a patient into an immunodeficient mouse, and are considered to be more predictive of clinical outcomes.

Beyond cancer, animal models for other conditions, such as autoimmune and neurodegenerative diseases, are developed to assess the impact of PROTACs on disease-specific markers.

A significant consideration in model selection for PROTACs is the potential for species-specific differences in E3 ligase expression. wuxiapptec.com The efficacy of a PROTAC is dependent on the presence and activity of the E3 ligase it is designed to recruit. wuxiapptec.com Therefore, humanized mouse models, which express human E3 ligases, can provide more accurate predictions of how a PROTAC will behave in human tissues. wuxiapptec.comdrugdiscoverytrends.com

For pharmacokinetic studies, a range of species including mice, rats, dogs, and monkeys may be used to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC.

Table 1: Hypothetical Animal Models for "this compound" Preclinical Evaluation

| Model Type | Species | Purpose | Key Considerations |

|---|---|---|---|

| Subcutaneous Xenograft | Mouse (NU/NU) | Initial efficacy screening | Rapid tumor growth, but lacks native microenvironment |

| Orthotopic Xenograft | Mouse (NSG) | Efficacy in a more relevant tumor microenvironment | Technically more challenging than subcutaneous models |

| Patient-Derived Xenograft (PDX) | Mouse (NSG) | Evaluation in a model that closely mimics patient tumors | High translational relevance, but more complex to establish |

| Humanized E3 Ligase Model | Mouse | Assess efficacy and potential species differences in E3 ligase utilization | Critical for validating the mechanism of action across species |

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Establishing a clear relationship between pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) is a cornerstone of drug development. rsc.orgresearchgate.net For PROTACs, this involves correlating the concentration of the molecule in plasma and tissues with the extent and duration of target protein degradation.

PK studies for PROTACs involve single and multiple dosing regimens in various animal species to determine key parameters such as maximum concentration (Cmax), area under the curve (AUC), half-life (t1/2), and clearance (CL). These studies help to understand the drug's ADME profile. Due to their larger size and complex structure, many PROTACs face challenges with oral bioavailability, cellular uptake, and rapid clearance. wuxiapptec.com

PD studies aim to measure the direct effect of the PROTAC on its intended target. This involves collecting tissue samples at various time points after administration to quantify the levels of the target protein. The unique catalytic mechanism of PROTACs means that a transient exposure can lead to a prolonged pharmacodynamic effect, as the target protein needs to be re-synthesized after being degraded.

Table 2: Hypothetical Pharmacokinetic and Pharmacodynamic Profile of "this compound" in a Rat Model

| Time (hours) | Plasma Concentration (ng/mL) | Target Protein Level in Tumor (%) |

|---|---|---|

| 0 | 0 | 100 |

| 1 | 1500 | 75 |

| 4 | 800 | 30 |

| 8 | 350 | 15 |

| 24 | 50 | 25 |

| 48 | <10 | 50 |

Evaluation of Target Engagement and Degradation in Tissues

Confirming that a PROTAC engages its target and induces its degradation in the relevant tissues is crucial for validating its mechanism of action in vivo. drugdiscoverytrends.com Several analytical techniques are employed to measure target protein levels in cells and tissues, providing direct evidence of degradation. wuxiapptec.com

Commonly used methods include:

Western Blotting: A widely used technique to separate and identify proteins, allowing for the semi-quantitative assessment of target protein levels. wuxiapptec.com

Mass Spectrometry: A more quantitative method that can precisely measure the amount of the target protein, as well as identify post-translational modifications like ubiquitination. wuxiapptec.com

Proteomics: This approach allows for a broader analysis of the proteome to identify not only the degradation of the intended target but also any potential off-target effects on other proteins. wuxiapptec.com

These assays are critical for determining the concentration of the PROTAC needed to achieve a therapeutic effect while minimizing off-target activity. wuxiapptec.com

Table 3: Hypothetical "this compound" Induced Target Degradation in Different Tissues

| Tissue | Target Protein Degradation (%) at 24 hours |

|---|---|

| Tumor | 85 |

| Liver | 40 |

| Kidney | 35 |

| Spleen | 60 |

Challenges and Considerations in Preclinical Translation

The translation of preclinical findings for PROTACs into successful clinical outcomes requires navigating a unique set of challenges that are distinct from those of traditional small molecule inhibitors. drugdiscoverytrends.com

Species-Specific Differences in E3 Ligase Expression

The efficacy of a PROTAC is contingent on the expression of the specific E3 ligase it is designed to recruit in the target tissue. wuxiapptec.com However, the expression levels and types of E3 ligases can vary significantly between different species. wuxiapptec.comdrugdiscoverytrends.com For example, an E3 ligase that is highly expressed in rodents may have lower expression in human tissues, and vice versa. wuxiapptec.com

This species-specificity can complicate the interpretation of preclinical data and the prediction of efficacy and safety in humans. drugdiscoverytrends.com If the E3 ligase recruited by the PROTAC is not well-conserved between the preclinical animal model and humans, the observed in vivo activity may not be translatable. To mitigate this risk, it is crucial to select animal models with E3 ligase biology that is as close to humans as possible, such as humanized mouse models. wuxiapptec.comdrugdiscoverytrends.com In vitro studies using human cell lines can also provide valuable data on the efficacy and specificity of PROTAC-induced degradation. drugdiscoverytrends.com

Table 4: Hypothetical Relative Expression of E3 Ligase "Ligase-X" Recruited by "this compound"

| Species | Liver Expression | Kidney Expression | Tumor Tissue Expression |

|---|---|---|---|

| Human | +++ | ++ | ++++ |

| Monkey | +++ | ++ | Not Applicable |

| Dog | ++ | + | Not Applicable |

| Rat | + | +++ | Not Applicable |

Potential for Drug-Drug Interactions (DDIs)

The degradation of target proteins by PROTACs can lead to complex and unforeseen drug-drug interactions. wuxiapptec.comdrugdiscoverytrends.com This is a critical consideration, especially when PROTACs are co-administered with other therapies. wuxiapptec.com

One potential mechanism for DDIs is the degradation of proteins that are involved in the metabolism of other drugs. wuxiapptec.comdrugdiscoverytrends.com For instance, if a PROTAC degrades a key cytochrome P450 (CYP) enzyme, it could alter the pharmacokinetics, and therefore the efficacy and toxicity, of other drugs that are metabolized by that enzyme. drugdiscoverytrends.com

Another consideration is the interaction of PROTACs with drug transporters. It has been reported that a PROTAC drug can inhibit the breast cancer resistance protein (BCRP) transporter. wuxiapptec.com Since many drugs are substrates for BCRP, co-administration with a PROTAC that inhibits this transporter could lead to increased plasma concentrations and potential toxicity of the co-administered drug. wuxiapptec.com

Therefore, early in vitro screening for potential DDIs is essential during the preclinical development of PROTACs. wuxiapptec.comdrugdiscoverytrends.com This can include assays to assess the effects of PROTACs on key drug-metabolizing enzymes and drug transporters. wuxiapptec.com

Advanced Concepts and Future Directions in Protac Research

Strategies for Overcoming Delivery Barriers

Despite their therapeutic potential, PROTACs often face significant pharmacokinetic and pharmacodynamic limitations. Their relatively large molecular weight, hydrophobicity, and susceptibility to efflux transporters can result in poor solubility, low cell permeability, limited bioavailability, rapid clearance, and the concentration-dependent "hook effect" mdpi.combiochempeg.com. Overcoming these delivery barriers is crucial for improving their in vivo efficacy and clinical translation biochempeg.comresearchgate.netnih.gov.

Nanocarrier-Based Delivery Systems

Nanotechnology offers promising solutions to the delivery challenges of PROTACs by improving their physicochemical properties and enabling targeted delivery mdpi.combiochempeg.comresearchgate.netnih.gov. Various types of nanocarriers, including polymeric micelles, emulsions, amorphous solid dispersions, lipid-based nanoparticles (LNPs), liposomes, exosomes, and organic/inorganic nanoparticles, have been explored as PROTAC carriers mdpi.combiochempeg.comresearchgate.netnih.gov.

Stimuli-Responsive PROTAC Systems

Stimuli-responsive delivery systems are designed to release their cargo in response to specific internal or external triggers, offering enhanced spatial and temporal control over PROTAC activity and potentially minimizing off-target effects mdpi.comnih.govfrontiersin.orgmdpi.com. These systems can respond to endogenous stimuli present in the tumor microenvironment, such as pH, temperature, redox potential, or the overexpression of certain enzymes like proteases (e.g., MMPs, Cathepsin B) mdpi.comnih.govfrontiersin.orgmdpi.com. External stimuli like light, ultrasound, or X-ray radiation can also be utilized for controlled release nih.govfrontiersin.orgmdpi.com.

Examples of stimuli-responsive systems include ROS/hypoxia dual-activatable region-confined PROTAC nanoparticles and glutathione-scavenging polymeric nanoparticles that enhance drug exposure and therapeutic efficacy mdpi.com. Pro-PROTAC approaches, which are inactive precursors activated specifically within the target tissue by enzymatic or chemical conditions, offer a promising strategy to minimize systemic toxicity nih.govfrontiersin.org. For instance, NQO1, an enzyme overexpressed in certain cancers, can activate NQO1-PROTACs by cleaving caging groups, releasing the active degrader only in cancer cells frontiersin.org. X-ray radiation-responsive PROTACs, containing radiation-cleavable groups, can be activated by radiotherapy, enhancing specificity and showing synergistic antitumor effects frontiersin.org. Protease-responsive polymeric nanosystems, incorporating peptide modules cleaved by tumor-overexpressed proteases, enable tumor-selective drug release mdpi.com.

Expansion of Targeted Protein Degradation Modalities

While PROTACs primarily utilize the ubiquitin-proteasome system (UPS) to degrade intracellular proteins, the field of targeted protein degradation (TPD) is expanding to encompass novel modalities capable of degrading a wider range of targets, including extracellular and membrane proteins, and utilizing alternative degradation pathways researchgate.netnih.govazolifesciences.comresearchgate.netmdpi.com.

Development of Novel Degradation Technologies (e.g., LYTACs, ATTEC, AUTAC, AbTAC)

Several new degradation technologies are being developed to complement or extend the capabilities of PROTACs.

LYTACs (LYsosome-TArgeting Chimaeras) and AbTACs (Antibody-based PROTACs) are designed to target extracellular and membrane proteins for degradation via the endosome/lysosome pathway researchgate.netnih.govazolifesciences.comresearchgate.net. LYTACs typically employ a ligand that binds to the extracellular domain of the target protein and a ligand that binds to a cell-surface lysosome-targeting receptor (LTR), inducing internalization and lysosomal degradation nih.govresearchgate.net. AbTACs utilize bispecific antibodies to simultaneously bind a cell-surface protein of interest and a membrane-bound E3 ligase, leading to internalization and lysosomal degradation nih.govresearchgate.net.

AUTACs (AUtoCRINe-TArgeting Chimeras) and ATTECs (AUtoPhagy-TETering Chimeras) leverage the autophagy-lysosome system for protein degradation researchgate.netnih.govazolifesciences.comresearchgate.netmdpi.com. AUTACs induce K63 polyubiquitination on target proteins, which is recognized by the selective autophagy pathway, leading to degradation mdpi.com. AUTAC technology has utilized modified guanine (B1146940) as a degradation tag mdpi.com. ATTECs are designed to bind to the target protein and also to LC3, a protein involved in autophagosome formation, thereby directing the target for autophagic degradation mdpi.com. These technologies offer the potential to degrade intracellular proteins and even organelles researchgate.netnih.govresearchgate.net.

Other emerging lysosome-mediated TPD technologies include AUTOTACs, MoDE-As (Molecular Degraders of Extracellular proteins through the Asialoglycoprotein receptors), MADTACs (Macroautophagy Degradation Targeting Chimeras), PROTABs, bispecific aptamers, KineTACs, TransTACs, AceTACs, and FRTACs researchgate.netmdpi.com. These diverse approaches expand the range of therapeutic targets addressable by targeted degradation mdpi.com.

Integration with Other Therapeutic Modalities

Combination Strategies with Conventional Therapies

Combining PROTACs with conventional small-molecule drugs or other therapeutic agents is an active area of research mdpi.comnih.govresearchgate.net. Co-delivery of a PROTAC degrader alongside conventional drugs can lead to synergistic effects and enhance treatment efficacy mdpi.comnih.govresearchgate.net. This strategy can also be employed to overcome acquired drug resistance, a significant challenge in cancer therapy mdpi.comresearchgate.net. For example, co-delivery of a BRD4-PROTAC with doxorubicin (B1662922) has shown a greater effect on reducing tumor volume than doxorubicin alone aacrjournals.org.

Furthermore, the development of dual or multi-target PROTACs represents another form of combination strategy at the molecular level. These molecules are designed to simultaneously degrade two or more different proteins, which can be particularly useful in counteracting resistance mechanisms that involve compensatory activation of alternative signaling pathways aacrjournals.orgmdpi.com. Examples include dual PROTACs targeting BCL-XL and BCL-2 to mitigate chemotherapy-induced senescence or compounds that degrade both EGFR and PARP aacrjournals.orgmdpi.com. This approach allows for targeting difficult-to-treat cell populations and addressing the complexity of diseases like cancer aacrjournals.org.

Computational and Artificial Intelligence (AI) Driven Design

The rational design of effective PROTACs is a complex endeavor due to the intricate interplay between the PROTAC, the target protein, and the E3 ligase within the ternary complex. This complexity, coupled with the vast chemical space for potential PROTAC molecules, makes traditional empirical approaches challenging and time-consuming. Consequently, computational methods and Artificial Intelligence (AI) are playing an increasingly vital role in accelerating and rationalizing PROTAC design cenmed.com.

Computational approaches can predict potential PROTAC molecules based on the structures of the target protein and E3 ligase, as well as known ligand interactions. This allows for the virtual screening of large libraries and the prediction of key properties, streamlining the identification of promising candidates for synthesis and experimental validation.

Deep Learning for Degradation Prediction and Mechanistic Insights

Deep learning models are being explored to predict the degradation efficiency of PROTAC molecules cenmed.com. By analyzing large datasets of PROTAC structures and their corresponding degradation activities, these models can identify complex patterns and relationships that are not immediately obvious through traditional methods. This enables researchers to prioritize PROTAC candidates with a higher likelihood of inducing effective protein degradation.

Furthermore, deep learning can provide insights into the underlying mechanisms of PROTAC-mediated degradation cenmed.com. By analyzing the structural features and predicted interactions, these models can help elucidate factors influencing ternary complex formation, ubiquitination efficiency, and target protein degradation pathways cenmed.com. This mechanistic understanding is crucial for the rational optimization of PROTAC structures cenmed.com.

Structure-Informed Approaches for Ternary Complex Modeling

A critical aspect of rational PROTAC design is understanding and predicting the formation and stability of the ternary complex involving the PROTAC, the POI, and the E3 ligase cenmed.com. Structure-informed computational approaches, such as molecular docking and molecular dynamics simulations, are essential tools for modeling these complexes cenmed.com.

Computational tools enable a faster, more efficient, and more accurate design process for PROTACs, reducing the need for labor-intensive experimental screening.

Exploration of New E3 Ligase Systems for Diversified Targeting

The success of early PROTAC research largely relied on recruiting a limited number of well-characterized E3 ligases, primarily Cereblon (CRBN) and Von Hippel–Lindau (VHL) probes-drugs.org. While effective for many targets, the reliance on a few E3 ligases presents limitations, including potential tissue-specific expression patterns of the ligases and the emergence of resistance mechanisms.

Exploring and utilizing new E3 ligase systems is crucial for diversifying PROTAC targeting capabilities and overcoming the limitations associated with current approaches. The human genome encodes over 600 potential E3 ligases, representing a vast, largely untapped resource for PROTAC development probes-drugs.org.

Recent research efforts have focused on identifying and validating ligands for alternative E3 ligases to expand the PROTAC toolbox. Examples of E3 ligases beyond CRBN and VHL that are being explored for PROTAC development include Inhibitor of Apoptosis Proteins (IAPs), MDM2, KEAP1, and SPOP. The development of PROTACs recruiting these diverse E3 ligases allows for targeting proteins in different cellular compartments or tissues where CRBN or VHL might not be optimally expressed or functional. For instance, PROTAC I-d is an example of a PROTAC that has been developed to utilize the KEAP1 E3 ligase. The exploration of these new E3 ligase systems is vital for broadening the therapeutic potential of PROTAC technology.

| Compound Name | Target(s) | E3 Ligase | PubChem CID |

| VZ185 (PROTAC I) | BRD7, BRD9 | VHL | 138454768 |

| PROTAC I-d | Unknown | KEAP1 | 171378587 |

Note: The name "PROTAC-I" or "PROTAC I" has been used to refer to different compounds in the literature. VZ185 is a specific PROTAC referred to as "PROTAC I" that targets BRD7/9 via VHL chemicalbook.com. PROTAC I-d is a different compound that degrades via KEAP1.

Q & A

Q. How should researchers design initial experiments to evaluate PROTAC-I's degradation efficiency in cellular models?